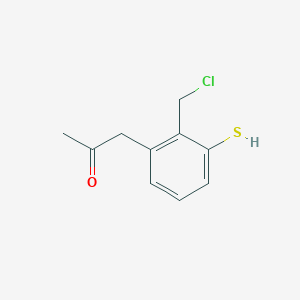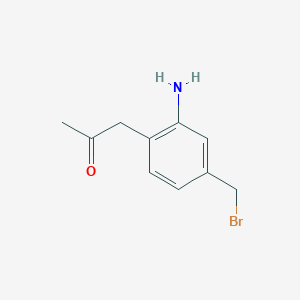
1-(2-Amino-4-(bromomethyl)phenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-4-(bromomethyl)phenyl)propan-2-one is an organic compound with a complex structure that includes an amino group, a bromomethyl group, and a propan-2-one moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-(bromomethyl)phenyl)propan-2-one can be achieved through a multi-step process. One common method involves the bromination of 2-amino-4-methylphenylpropan-2-one. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the methyl group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization or chromatography might be employed to isolate the desired product.
化学反応の分析
Types of Reactions
1-(2-Amino-4-(bromomethyl)phenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of azides or secondary amines.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of alcohols.
科学的研究の応用
1-(2-Amino-4-(bromomethyl)phenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: Investigated for its interactions with biological molecules and potential biological activity.
作用機序
The mechanism of action of 1-(2-Amino-4-(bromomethyl)phenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The amino group can form hydrogen bonds or ionic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(2-Amino-4-methylphenyl)propan-2-one: Lacks the bromomethyl group, making it less reactive in substitution reactions.
1-(2-Amino-4-chloromethyl)phenyl)propan-2-one: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and properties.
Uniqueness
1-(2-Amino-4-(bromomethyl)phenyl)propan-2-one is unique due to the presence of the bromomethyl group, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for the development of new pharmaceutical compounds.
特性
分子式 |
C10H12BrNO |
|---|---|
分子量 |
242.11 g/mol |
IUPAC名 |
1-[2-amino-4-(bromomethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H12BrNO/c1-7(13)4-9-3-2-8(6-11)5-10(9)12/h2-3,5H,4,6,12H2,1H3 |
InChIキー |
UBQSEMATRMIKMI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=C(C=C(C=C1)CBr)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B14073653.png)
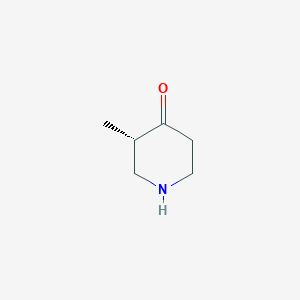
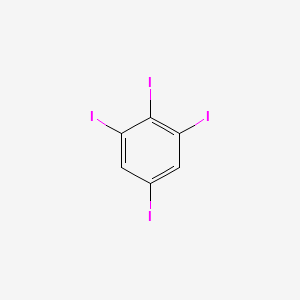
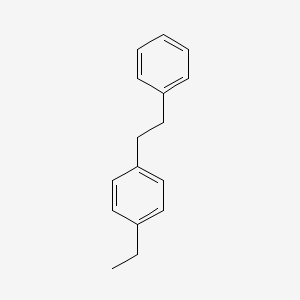

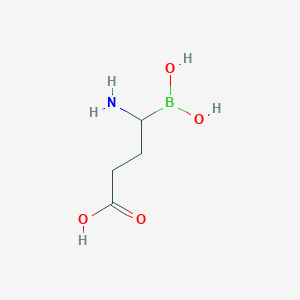
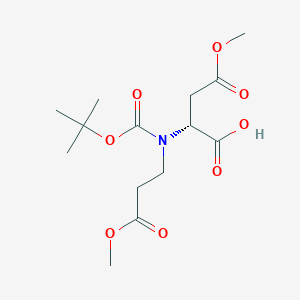
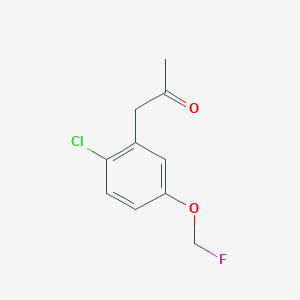

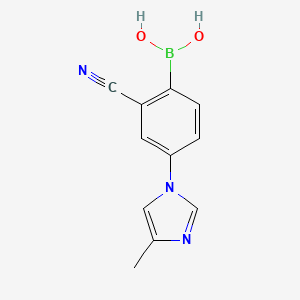

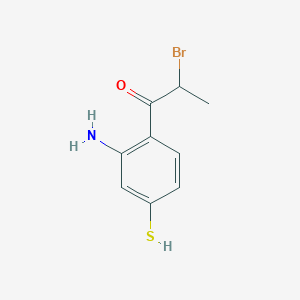
![2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane](/img/structure/B14073728.png)
